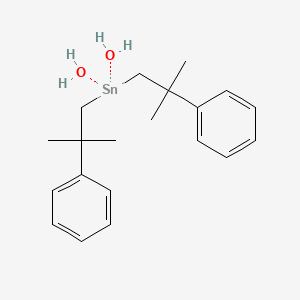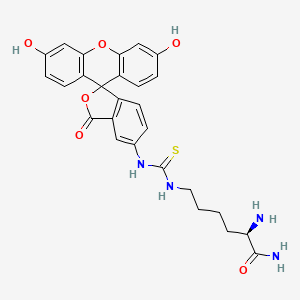![molecular formula C37H68O5Si2 B13441029 (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester is a synthetic derivative of cholic acid, a primary bile acid produced in the liver. This compound is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) protecting groups at the 3 and 6 positions, and a methyl ester group at the 24 position. It is used in various chemical and biological research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3 and 6 positions of cholic acid are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Oxidation: The 7-hydroxy group is oxidized to a ketone using an oxidizing agent like pyridinium chlorochromate (PCC).
Esterification: The carboxylic acid group at the 24 position is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Types of Reactions:
Oxidation: The compound can undergo further oxidation at the 7-keto position to form more oxidized derivatives.
Reduction: The 7-keto group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The TBDMS protecting groups can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, trifluoroacetic acid.
Major Products:
Oxidation: More oxidized derivatives of the compound.
Reduction: (3alpha,5beta,6alpha)-3,6-Dihydroxy-7-hydroxy-cholan-24-oic Acid Methyl Ester.
Substitution: (3alpha,5beta,6alpha)-3,6-Dihydroxy-7-oxo-cholan-24-oic Acid Methyl Ester.
Applications De Recherche Scientifique
This compound is utilized in various scientific research fields:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The TBDMS groups provide steric hindrance, affecting the compound’s binding affinity and specificity. The 7-oxo group plays a crucial role in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Cholic Acid: The parent compound, lacking the TBDMS groups and the 7-oxo group.
Deoxycholic Acid: A bile acid with a similar structure but without the 7-oxo group and TBDMS groups.
Ursodeoxycholic Acid: Another bile acid with different hydroxyl group positions.
Uniqueness: (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester is unique due to the presence of the TBDMS protecting groups and the 7-oxo group, which confer distinct chemical and biological properties compared to other bile acids.
Propriétés
Formule moléculaire |
C37H68O5Si2 |
|---|---|
Poids moléculaire |
649.1 g/mol |
Nom IUPAC |
methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C37H68O5Si2/c1-24(15-18-30(38)40-10)26-16-17-27-31-28(20-22-36(26,27)8)37(9)21-19-25(41-43(11,12)34(2,3)4)23-29(37)33(32(31)39)42-44(13,14)35(5,6)7/h24-29,31,33H,15-23H2,1-14H3/t24-,25-,26-,27+,28+,29+,31+,33-,36-,37-/m1/s1 |
Clé InChI |
NAVRDAMMDXOFKH-RJCDUZEUSA-N |
SMILES isomérique |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C(C)(C)C)C |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)C(C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


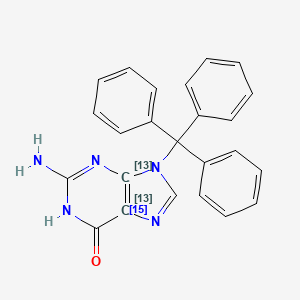
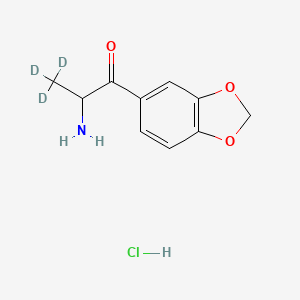
![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)
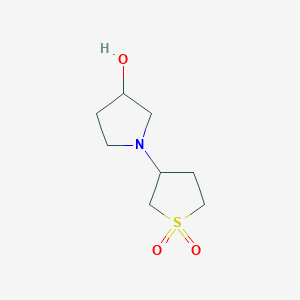
![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
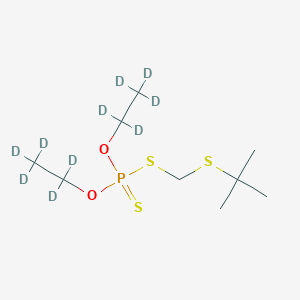
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
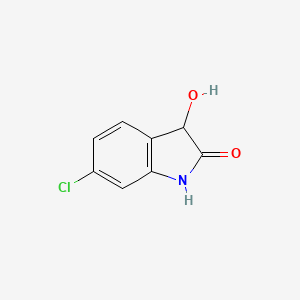
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)
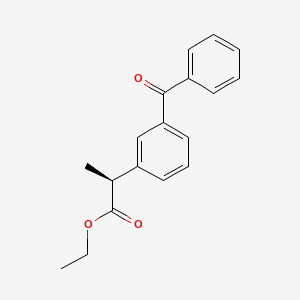
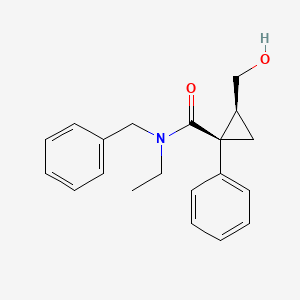
![[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B13441012.png)
